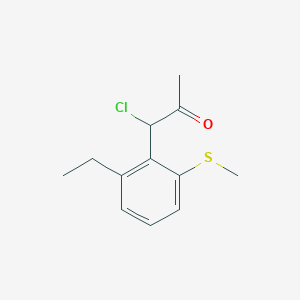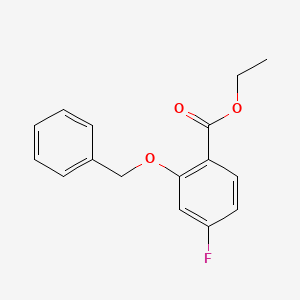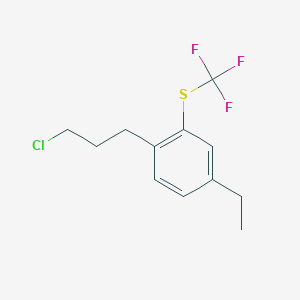
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C12H14ClF3S. This compound is characterized by the presence of a chloropropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a benzene derivative. One common method is the trifluoromethylation reaction, which introduces the trifluoromethyl group into the compound. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various biological targets. The chloropropyl group can undergo substitution reactions, potentially leading to the formation of active intermediates that interact with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- Benzene, (3-chloropropyl)-
Uniqueness: 1-(3-Chloropropyl)-4-ethyl-2-(trifluoromethylthio)benzene is unique due to the presence of the ethyl group and the specific positioning of the trifluoromethylthio group on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H14ClF3S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-5-6-10(4-3-7-13)11(8-9)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
KAZANFOEFBKLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CCCCl)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14038203.png)


![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
![4-[7'-(2,6-dipyridin-2-ylpyridin-4-yl)-9,9'-spirobi[fluorene]-2'-yl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14038246.png)
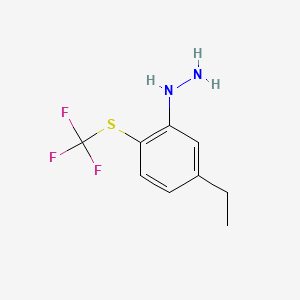
![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
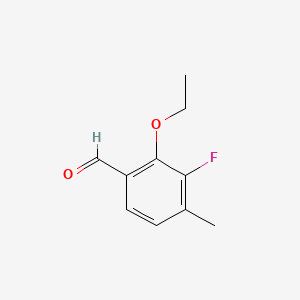
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)

